N-[1-(3,4-dimethoxyphenyl)ethyl]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
Description
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide is a complex organic compound that features a combination of aromatic rings, an oxadiazole moiety, and an acetamide group
Properties
Molecular Formula |
C26H25N3O5 |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C26H25N3O5/c1-17(20-11-14-22(31-2)23(15-20)32-3)27-24(30)16-33-21-12-9-19(10-13-21)26-28-25(29-34-26)18-7-5-4-6-8-18/h4-15,17H,16H2,1-3H3,(H,27,30) |
InChI Key |
QICBRFVAGKLOAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethoxyphenyl)ethyl]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling Reactions: The phenyl group is introduced via a coupling reaction, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.
Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of an amine with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, which may reduce the oxadiazole ring or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The presence of the oxadiazole ring and aromatic groups may impart unique electronic or photophysical properties, making it useful in the development of organic semiconductors or light-emitting materials.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethoxyphenyl)ethyl]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The oxadiazole ring and aromatic groups could facilitate binding through hydrogen bonding, π-π stacking, or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-iodophenyl)-1,1-diphenylmethanimine: This compound shares structural similarities with N-[1-(3,4-dimethoxyphenyl)ethyl]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide, particularly in the presence of aromatic rings and functional groups.
Uniqueness
This compound is unique due to the combination of its oxadiazole ring and acetamide group, which may confer distinct chemical and biological properties not found in similar compounds. This uniqueness can be leveraged in designing new materials or pharmaceuticals with specific desired properties.
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